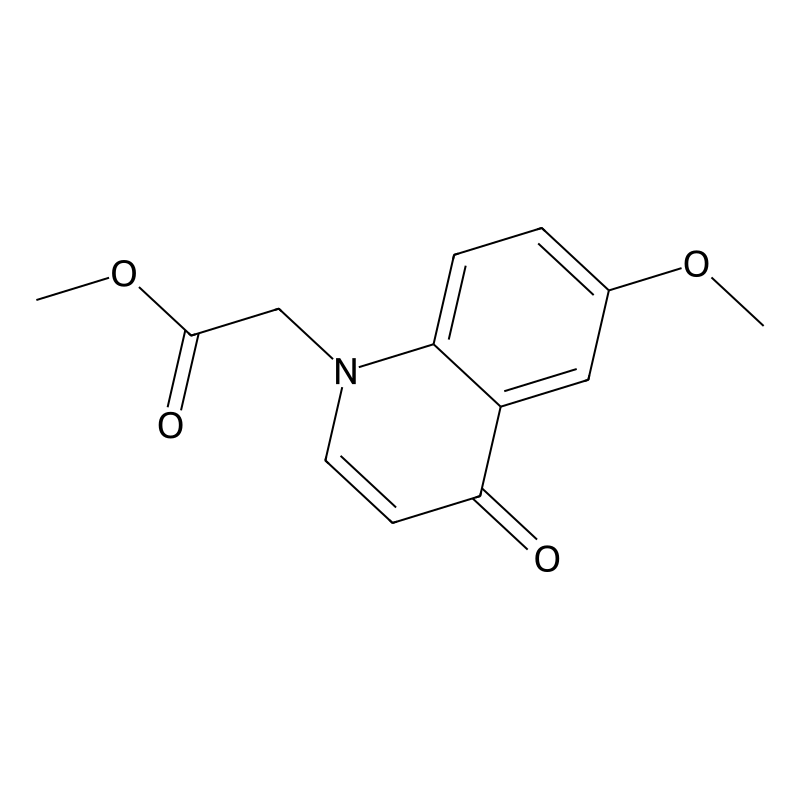

methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Synthesis and Preparation of Bulk Drug Intermediates

Specific Scientific Field: This compound is used in the technical field of organic synthesis and preparation of bulk drug intermediates .

Summary of the Application: The compound is used as an intermediate for preparing antineoplastic drugs cabozantinib and tivozanib .

Methods of Application or Experimental Procedures: The method comprises the following steps :

- Chlorination: carrying out chlorination on the 4-hydroxy-6,7-dimethoxyquinoline to obtain the 4-chloro-6,7-dimethoxyquinoline .

Summary of the Results or Outcomes: The synthesis route has the advantages of accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield, and is suitable for scale-up preparation .

Similar compounds, such as 4-chloro-6,7-dimethoxyquinoline, are used in the field of organic synthesis and preparation of bulk drug intermediates . They serve as intermediates for preparing antineoplastic drugs like cabozantinib and tivozanib .

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This particular compound features a methoxy group at the 6-position, an oxo group at the 4-position, and an acetate group at the 1-position. The presence of these functional groups contributes to its diverse chemical reactivity and biological properties. Quinoline derivatives, including methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, are widely investigated for their potential medicinal applications due to their ability to interact with various biological targets.

- Oxidation: This process can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the oxo group into a hydroxyl group, typically using hydrogenation methods or reducing agents like lithium aluminum hydride.

- Substitution: The methoxy and acetate groups can be replaced with other functional groups through nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reduction Agents: Palladium on carbon, lithium aluminum hydride.

- Substitution Reagents: Sodium methoxide, sodium ethoxide.

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Research indicates that this compound may possess:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Anticancer Activity: The compound may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and cell division, leading to potential applications in cancer therapy.

The synthesis of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate generally involves several steps:

- Nitration: Starting with 3,4-dimethoxyacetophenone, nitration produces 2-nitro-4,5-dimethoxyacetophenone.

- Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal.

- Reduction Cyclization: Hydrogenation of the condensation product yields 4-hydroxy-6,7-dimethoxyquinoline.

- Chlorination: The hydroxyquinoline is chlorinated to form 4-chloro-6,7-dimethoxyquinoline.

- Esterification: Finally, esterification with methyl acetate produces the desired compound.

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in the development of new therapeutic agents targeting bacterial infections and cancer.

- Industrial Chemistry: This compound is utilized in the production of dyes and pigments due to its unique chemical properties.

The interaction studies of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate focus on its mechanism of action at the molecular level. It is believed to interact with specific enzymes and receptors within biological pathways. For instance, its potential to inhibit topoisomerase enzymes suggests that it may interfere with DNA replication processes in cancer cells. Further research is ongoing to explore its interactions with other molecular targets.

Several compounds share structural similarities with methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate | Methoxy group at the 7-position | Different position of methoxy group affects activity |

| 4-Oxoquinoline-3-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |

| Ethyl 2-(6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | Methyl group at the 2-position | Alters biological activity compared to methyl derivative |

Uniqueness

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methoxy and acetate groups provide versatility for further chemical modifications, making it valuable in drug development and other scientific research applications .